2,3,4a,5,6,7,8,8a-Octahydrobenzo[b][1,4]oxazin-4-yl(cyclopent-3-en-1-yl)methanone
Description
2,3,4a,5,6,7,8,8a-Octahydrobenzo[b][1,4]oxazin-4-yl(cyclopent-3-en-1-yl)methanone is a complex organic compound with a unique structure that includes both a benzoxazine ring and a cyclopentene moiety
Properties
IUPAC Name |
2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazin-4-yl(cyclopent-3-en-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c16-14(11-5-1-2-6-11)15-9-10-17-13-8-4-3-7-12(13)15/h1-2,11-13H,3-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXSJENUXPIHDHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)N(CCO2)C(=O)C3CC=CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4a,5,6,7,8,8a-Octahydrobenzo[b][1,4]oxazin-4-yl(cyclopent-3-en-1-yl)methanone typically involves multiple steps, starting from readily available starting materials. The key steps often include the formation of the benzoxazine ring and the introduction of the cyclopentene moiety. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to meet the demands of industrial applications.
Chemical Reactions Analysis
Types of Reactions
2,3,4a,5,6,7,8,8a-Octahydrobenzo[b][1,4]oxazin-4-yl(cyclopent-3-en-1-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2,3,4a,5,6,7,8,8a-Octahydrobenzo[b][1,4]oxazin-4-yl(cyclopent-3-en-1-yl)methanone has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,3,4a,5,6,7,8,8a-Octahydrobenzo[b][1,4]oxazin-4-yl(cyclopent-3-en-1-yl)methanone involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as modulation of enzyme activity or alteration of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2,3,4a,5,6,7,8,8a-Octahydrobenzo[b][1,4]oxazin-4-yl(1H-indol-2-yl)methanone
- 2,3,4a,5,6,7,8,8a-Octahydrobenzo[b][1,4]oxazin-4-yl-[5-(2,3-dihydro-1-benzofuran-5-yl)pyridin-3-yl]methanone
Uniqueness
2,3,4a,5,6,7,8,8a-Octahydrobenzo[b][1,4]oxazin-4-yl(cyclopent-3-en-1-yl)methanone is unique due to its specific combination of a benzoxazine ring and a cyclopentene moiety. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
